Indeno[1,2,3-cd]pyrene

Catalog No.
S597140
CAS No.
193-39-5
M.F
C22H12
M. Wt
276.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Indeno[1,2,3-cd]pyrene

CAS Number

193-39-5

Product Name

Indeno[1,2,3-cd]pyrene

IUPAC Name

hexacyclo[16.3.1.02,7.08,21.011,20.014,19]docosa-1(22),2,4,6,8(21),9,11(20),12,14(19),15,17-undecaene

Molecular Formula

C22H12

Molecular Weight

276.3 g/mol

InChI

InChI=1S/C22H12/c1-2-7-17-16(6-1)18-11-10-14-9-8-13-4-3-5-15-12-19(17)22(18)21(14)20(13)15/h1-12H

InChI Key

SXQBHARYMNFBPS-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C3=C4C2=CC5=CC=CC6=C5C4=C(C=C6)C=C3

Solubility

6.88e-10 M
In water, 6.9X10-4 umol/L (1.9X10-4 mg/L) at 25 °C
In water, 6.2X10-2 mg/L at 20 °C
Soluble in organic solvents.
Solubility in water: none

Synonyms

1,10-(1,2-Phenylene)pyrene; 1,10-(o-Phenylene)pyrene; Indeno(1,2,3-cd)pyrene;

Canonical SMILES

C1=CC=C2C(=C1)C3=C4C2=CC5=CC=CC6=C5C4=C(C=C6)C=C3

Indeno[1,2,3-cd]pyrene (InP) is a polycyclic aromatic hydrocarbon (PAH) found in various environmental sources, including coal tar, cigarette smoke, and gasoline engine exhaust []. While InP has no known commercial applications, it is a subject of scientific research due to its potential health risks and unique properties.

Environmental Monitoring

Due to its presence in various environmental pollutants, InP is used as a marker for environmental monitoring. By measuring InP levels in air, water, and soil samples, researchers can assess the presence and potential extent of contamination from these sources []. This information is crucial for understanding the distribution and impact of PAHs in the environment.

Toxicological Studies

InP has been classified as a probable human carcinogen by the International Agency for Research on Cancer (IARC) based on studies in animals []. Research is ongoing to investigate the mechanisms by which InP may exert its harmful effects and to identify potential biomarkers of exposure. These studies involve cell cultures, animal models, and analytical techniques to understand InP's interactions with biological systems [].

Indeno[1,2,3-cd]pyrene is a polycyclic aromatic hydrocarbon (PAH) characterized by a complex structure comprising five fused benzene rings and one cyclopentane ring. Its chemical formula is C22H12C_{22}H_{12}, and it has a molecular weight of approximately 276.33 g/mol. This compound appears as yellow crystals and is typically found in mixtures with other PAHs, particularly in products derived from coal tar, creosote, bitumen, and asphalt . Indeno[1,2,3-cd]pyrene is of significant interest due to its potential toxic, mutagenic, and carcinogenic properties. It has been included in studies measuring environmental exposure and air pollution, being one of the 16 PAHs commonly monitored .

  • DNA adduct formation: IP can bind to DNA molecules, causing mutations and potentially leading to cancer.
  • Oxidative stress: IP exposure might generate reactive oxygen species that damage cellular components [].

Indeno[1,2,3-cd]pyrene is reactive with various electrophiles. Key reactions include:

  • Halogenation: Indeno[1,2,3-cd]pyrene can react with bromine or fluorine to form 12-bromoindeno[1,2,3-cd]pyrene and 2-fluoroindeno[1,2,3-cd]pyrene respectively .
  • Nitration: The compound can undergo nitration using nitric acid in an acetyl nitrate solution, yielding nitro derivatives primarily at the 12-position .
  • Friedel-Crafts Reactions: Indeno[1,2,3-cd]pyrene can also participate in Friedel-Crafts acylation and sulfonation reactions under acidic conditions .

These reactions highlight the compound's ability to undergo electrophilic substitution due to its electron-rich aromatic system.

Indeno[1,2,3-cd]pyrene exhibits significant biological activity linked to its carcinogenic potential. Studies have shown that it can induce tumor formation in laboratory animals. The International Agency for Research on Cancer classified it as possibly carcinogenic to humans based on animal studies that demonstrated tumor activity . The compound is metabolized by the cytochrome P450 enzyme system in the body, leading to the formation of reactive metabolites that may be cytotoxic or carcinogenic. Notably, metabolites containing nitro or quinone groups are particularly harmful, while hydroxylated metabolites are less toxic .

There are several methods for synthesizing indeno[1,2,3-cd]pyrene:

  • Diazonium Intermediate Method: This approach involves forming a reactive diazonium intermediate from 2-(pyren-1-yl)aniline. The intermediate then undergoes intramolecular aromatic substitution with a tethered polycyclic aromatic moiety at room temperature .
  • One-Pot Synthesis: A more efficient method utilizes 4-bromopyrene as a starting material. In this method, palladium catalysts are employed in a one-pot reaction with various reagents such as P(Cy)₂ and DMF to yield indeno[1,2,3-cd]pyrene directly .

These synthetic routes allow for controlled production of indeno[1,2,3-cd]pyrene for research and industrial applications.

Research on interaction studies involving indeno[1,2,3-cd]pyrene focuses on its metabolic pathways and interactions with biological systems. The compound's metabolites have been shown to interact with DNA and proteins within cells leading to genotoxic effects. Studies indicate that indeno[1,2,3-cd]pyrene may form DNA adducts that contribute to its mutagenic properties . Additionally, its interactions with cytochrome P450 enzymes are crucial for understanding its metabolism and toxicity.

Indeno[1,2,3-cd]pyrene shares structural similarities with other polycyclic aromatic hydrocarbons. Below is a comparison highlighting its uniqueness:

Compound NameStructure ComplexityCarcinogenic PotentialCommon Sources
Indeno[1,2,3-cd]pyreneHighYesCoal tar products
Benzo[a]pyreneHighYesTobacco smoke
PyreneModeratePossibleCoal tar and fossil fuels
ChryseneHighYesIncomplete combustion processes
PhenanthreneModeratePossibleFossil fuels and combustion byproducts

Indeno[1,2,3-cd]pyrene is unique due to its specific structural arrangement of rings which influences its reactivity and biological activity compared to other PAHs like benzo[a]pyrene or phenanthrene. Its distinct metabolic pathways also contribute to its specific toxicological profile.

Physical Description

Indeno(1,2,3-cd)pyrene appears as yellow crystals.
YELLOW CRYSTALS.

Color/Form

Yellow crystals from cyclohexane; bright-yellow plates from petroleum ether
Yellow plates or needles (recrystallized from light petroleum solution) showing a greenish-yellow fluorescence.

XLogP3

7

Boiling Point

997 °F at 760 mm Hg (NTP, 1992)
536.0 °C
536 °C

LogP

log Kow = 6.70 (est)
6.58

Melting Point

320 to 325 °F (NTP, 1992)
163.6 °C
164 °C

UNII

T4SWX8I0U2

GHS Hazard Statements

Aggregated GHS information provided by 10 companies from 3 notifications to the ECHA C&L Inventory.;
Reported as not meeting GHS hazard criteria by 3 of 10 companies. For more detailed information, please visit ECHA C&L website;
Of the 2 notification(s) provided by 7 of 10 companies with hazard statement code(s):;
H351 (100%): Suspected of causing cancer [Warning Carcinogenicity];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Use and Manufacturing

IDENTIFICATION: Indeno(1,2,3-cd)pyrene is a yellow crystalline solid, plates or needles with a green-yellow fluorescence. It is very slightly soluble in water. It is a member of a group of chemicals called polyaromatic hydrocarbons (PAHs). Indeno(1,2,3-cd)pyrene is a substance that occurs as a result of incomplete burning. It is found in coal, oil and gas. It is found in cigarette smoke, exhaust from burnt coal, soot, coal tar, petroleum asphalt, automobile exhaust and used motor oil. It has been identified in the leaves of some trees. USE: There is no commercial production of indeno(1,2,3-cd)pyrene with the exception of purification of the compound for laboratory research purposes. EXPOSURE: Workers that process coal and petroleum products or where combustion processes are extensive may breathe in indeno(1,2,3-cd)pyrene from the air or have direct skin contact. The general population may be exposed by breathing in tobacco smoke, automobile exhaust, when eating grilled and smoked meat or contaminated fish and foods. If indeno(1,2,3-cd)pyrene is released to the environment, it will be in or on particles that eventually fall to the ground. It will be broken down by sunlight. It will not volatilize into air from soil and water surfaces. It is not expected to move through soil. It may be slowly broken down by microorganisms and is expected to build up in some aquatic organisms. RISK: Data on the potential for indeno(1,2,3-cd)pyrene alone to produce toxic effects in humans were not available. No data regarding the potential for non-cancer toxic effects in laboratory animals were available. Data on the potential for indeno(1,2,3-cd)pyrene to cause infertility, abortion, or birth defects in laboratory animals were not available. Exposure to indeno(1,2,3-cd)pyrene induced tumors at the site of application following skin exposure, lung implantation, and subcutaneous injection in laboratory animals. The International Agency for Research on Cancer determined that indeno(1,2,3-cd)pyrene is possibly a human carcinogen, the U.S. EPA IRIS program has determined that indeno(1,2,3-cd)pyrene is a probable human carcinogen, and the U.S. National Toxicology Program 14th Report on Carcinogens has determined that indeno(1,2,3-cd)pyrene is reasonably anticipated to be a human carcinogen. These determinations are based on lack of human data and adequate evidence in laboratory animals. (SRC)

Pharmacology

Indeno[1,2,3-cd]pyrene is a yellowish, aromatic hydrocarbon consisting of six fused rings and produced by the incomplete combustion of organic matter. Indene[1,2,3-cd]pyrene is primarily found in certain foods, gasoline and diesel exhaust, cigarette smoke, coal tar and coal tar pitch, soot and petroleum asphalt. This substance is used only for research purposes. Indene[1,2,3-cd]pyrene is reasonably anticipated to be a human carcinogen. (NCI05)

Vapor Pressure

1.25X10-10 mm Hg at 25 °C (est)

Pictograms

Health Hazard

Health Hazard

Other CAS

193-39-5

Wikipedia

Indeno[1,2,3-cd]pyrene

Biological Half Life

329.99 Days

Use Classification

Health Hazards -> Carcinogens

General Manufacturing Information

Indeno[1,2,3-cd]pyrene: ACTIVE
Coal tar pitch volatiles are products of the distillation of bituminous coal and contain polynuclear aromatic hydrocarbons. /Coal tar pitch volatiles/
Indeno(1,2,3-cd)pyrene occurs ubiquitously in products of incomplete combustion; it also occurs in fossil fuels.
PAHs are a group of chemicals that are formed during the incomplete burning of coal, oil, gas, wood, garbage, or other organic substances, such as tobacco and charbroiled meat. There are more than 100 different PAHs. PAHs generally occur as complex mixtures (for example, as part of combustion products such as soot), not as single compounds. PAHs usually occur naturally, but they can be manufactured as individual compounds for research purposes; however, not as the mixtures found in combustion products. ... Others are contained in asphalt used in road construction. They can also be found in substances such as crude oil, coal, coal tar pitch, creosote, and roofing tar. They are found throughout the environment in the air, water, and soil. They can occur in the air, either attached to dust particles or as solids in soil or sediment. /Polycyclic aromatic hydrocarbons/

Analytic Laboratory Methods

Method: NIOSH 5506, Issue 3; Procedure: HPLC, fluorescence/ultra violet detection; Analyte: indeno(1,2,3-cd)pyrene; Matrix: air; Detection Limit: 0.0090 - 0.20 ug/sample.
Method: NIOSH 5515, Issue 2; Procedure: gas chromatography, capillary column, flame ionization detector; Analyte: indeno(1,2,3-cd)pyrene; Matrix: air; Detection Limit: ca. 0.3 to 0.5 ug/sample.
Method: DOE OM100R; Procedure: gas chromatography/mass spectrometry; Analyte: indeno(1,2,3-cd)pyrene; Matrix: solid waste matrices, soils, and groundwater; Detection Limit: 53 ug/L.
Method: EPA-EAD 610; Procedure: high performance liquid chromatography with ultraviloet and fluoresence detectors or gas chromatography with flame ionization detector; Analyte: indeno(1,2,3-cd)pyrene; Matrix: municipal and industrial discharges; Detection Limit: 0.04 ug/L.
For more Analytic Laboratory Methods (Complete) data for INDENO(1,2,3-CD)PYRENE (39 total), please visit the HSDB record page.

Clinical Laboratory Methods

Polycyclic aromatic hydrocarbons (PAHs) are pollutants found in living and working environments. The aim of this study was to develop a solid-phase microextraction (SPME) gas chromatography (GC)-isotope dilution mass spectrometry method for the quantification of 10 four- to six-ring polycyclic aromatic hydrocarbons (PAHs) in urine samples. Seven of the selected PAHs have been classified as carcinogenic. Under the final conditions, analytes were sampled with a 100-um polydimethylsiloxane SPME fibre for 60 min at 80 °C and desorbed in the injection port of the GC at 270 °C. Fluoranthene, pyrene, benz[a]anthracene, chrysene, benzo[b]fluoranthene, benzo[k]fluoranthene, benzo[a]pyrene, dibenzo[a,h]anthracene, indeno[1,2,3-cd]pyrene and benzo[ghi]perylene were separated using a highly arylene-modified phase capillary column and quantified by MS using eight deuterated PAHs as surrogate internal standards. Limits of quantification (LOQ) were in the 0.5- to 2.2-ng/L range. Validation showed linear dynamic ranges up to 340 ng/L, inter- and intra-run precisions <20%, and accuracies within 20% of spiked concentrations. Matrix effect evaluation and the use of control charts to monitor process performances showed that the isotope dilution approach allowed for the control of bias sources. Urinary PAHs were above or equal to LOQ, depending on different compounds, in 58-100% (min-max), 40-100% and 5-39% of samples from coke oven workers (n=12), asphalt workers (n=10) and individuals not occupationally exposed to PAHs (n?=?18), respectively. Chrysene was the most abundant PAH determined with median levels of 62.6, 6.9 and <0.6 ng/L, respectively. These results show that the method is suitable for quantifying carcinogenic PAHs in specimens from individuals with different levels of PAH exposure.
Method: NOAA-NST 130.31; Procedure: gas chromatography mass spectrometry in the selected ion monitoring (SIM) mode; Analyte: indeno(1,2,3-cd)pyrene; Matrix: marine animal tissues; Detection Limit: 5.6 ng/g.

Storage Conditions

Keep container tightly closed in a dry and well-ventilated place. Storage class (TRGS 510): Non Combustible Solids.[Sigma-Aldrich; Safety Data Sheet for Indeno
General storage may be used. ... Store in tightly closed containers in a cool, well-ventilated area away from strong oxidizers. A regulated, marked area should be established where this chemical is handled, used, or stored in compliance with OSHA Standard 1910.1045.
PRECAUTIONS FOR "CARCINOGENS": Storage site should be as close as practicable to lab in which carcinogens are to be used, so that only small quantities required for ... expt need to be carried. Carcinogens should be kept in only one section of cupboard, an explosion-proof refrigerator or freezer (depending on chemicophysical properties ...) that bears appropriate label. An inventory ... should be kept, showing quantity of carcinogen & date it was acquired ... Facilities for dispensing ... should be contiguous to storage area. /Chemical Carcinogens/

Interactions

Pyrene, benzo[a]pyrene (BaP), and indeno[1,2,3-cd]pyrene (IND) are poly cyclic aromatic hydrocarbons (PAHs) with four to six annealed phenyl rings. Dexamethasone (Dex) is a synthetic agonist of glucocorticoids. The aryl hydrocarbon receptor (AhR) ligands, BaP and IND, did not directly activate the glucocorticoid receptor (GR), and Dex did not activate the AhR either. Whenever BaP and IND were added to Dex-treated cultures, they were present with Dex for longer periods, and higher enhancement of Dex-induced transactivation of the GR was found, which indicates that the freshly activated AhR is essential for synergistic interactions with the activated GR. The degree of enhancement of Dex-induced transactivation of the GR by PAHs, BaP /approximately equals/ IND>pyrene, paralleled the potency of PAHs in activating the AhR. This synergistic interaction was more distinct in ovarian granulosa cells (HO23) than in HepG2, 293T, or HeLa cells. In contrast, Dex suppressed AhR-mediated expressions, including AhR and cytochrome P450 (CYP) 1 A1 expressions. Dex also counteracted the BaP-induced decrease in cell viability. Crosstalk between the AhR and GR was independent of their expression levels. We concluded that the AhR functionally cross-reacts with the GR, through which transactivation activity of the GR is further enhanced, and in contrast, transactivation activity of the AhR is inhibited. ...
... In this study, we evaluated how particulate polycyclic aromatic hydrocarbons (PAHs) modulated the formation of DNA damage induced by carcinogenic benzo[a]pyrene (B[a]P). Single strand breaks and alkali labile sites, as well as BPDE-N2-dGuo DNA adducts were measured in the competent HepG2 cells by Comet assay and HPLC-tandem mass spectrometry, respectively. B[a]P, alone or in binary mixture with other PAHs (1 uM each), led to low amounts of strand breaks. In contrast, formation of BPDE-N2-dGuo adducts was significant and found to be enhanced in HepG2 co-treated for 14 h by B[a]P in the presence of either benzo[b]fluoranthene (B[b]F), dibenz[a,h]anthracene (DB[a,h]A) or indeno[1,2,3-cd]pyrene (IP). Opposite results were obtained with benzo[k]fluoranthene (B[k]F). The same observations were made when cells were pre-incubated with PAH before incubation with B[a]P. These results show that the interactions between PAHs are not direct competition reactions. Emphasis was then placed on the modulation of B[a]P-induced DNA damage by B[b]F and B[k]F. No difference in the time-course formation of DNA damage was observed. However, dose-response relationship differed between these two PAHs with a concentration-dependent inhibition of BPDE-N2-dGuo DNA by B[k]F whereas a constant level of potentiation for B[b]F was observed for concentrations higher than 1 uM. Altogether, these results show that the genotoxicity of B[a]P in binary mixtures with other carcinogenic PAH may be modulated. In such cases, a potentiation of BPDE-N2-dGuo adduct formation is most often observed with exception of B[k]F. Several biological mechanisms may account for these observations, including binding of PAHs to the Ah receptor (AhR), their affinity toward CYP450 and competition for metabolism. ...
This paper reports in vitro effects of individual heavy metals (Cd(2+), Cu(2+) and Hg(2+)), and PAHs, including benzo[a]pyrene(BaP), indeno[1,2,3-cd]pyrene (IP) and fluoranthene (FL), and their mixtures on ethoxyresorufin-O-deethylase (EROD) activities using a plate-reader method. The results showed that all three metals inhibited EROD activity, while BaP/IP significantly induced the enzyme. However, FL alone decreased EROD activity. Moreover, co-treatment with BaP/IP and heavy metals inhibited PAH-induced EROD activities, while combined exposure to FL and heavy metals induced FL-inhibited EROD activities.
The photomutagenicity of 16 polycyclic aromatic hydrocarbons (PAHs), all on the United States Environmental Protection Agency (US EPA) priority pollutant list, was studied. Concomitant exposing the Salmonella typhimurium bacteria strain TA102 to one of the PAHs and light (1.1 J/sq cm UVA+2.1 J/aq cm visible) without the activation enzyme S9, strong photomutagenic response is observed for anthracene, benz[a]anthracene, benzo[ghi]perylene, benzo[a]pyrene, indeno[1,2,3-cd]pyrene, and pyrene. Under the same conditions, acenaphthene, acenaphthylene, benzo[k]fluoranthene, chrysene, and fluorene are weakly photomutagenic. Benzo[b]fluoranthene, fluoranthene, naphthalene, phenanthrene, and dibenz[a,h]anthracene are not photomutagenic. These results indicate that PAHs can be activated by light and become mutagenic in Salmonella TA102 bacteria. At the same time, the mutagenicity for all the 16 PAHs was examined with the standard mutagenicity test with 10% S9 as the activation system. Benzo[b]fluoranthene, benzo[k]fluoranthene, chrysene, acenaphthylene, and fluorene are weakly mutagenic, while the rest of the PAHs are not. In general, the photomutagenicity of PAHs in TA102 does not correlate with their S9-activated mutagenicity in either TA102 or TA98/TA100 since they involve different activation mechanisms.
A porphyrin/peroxynitrite biomimetic system was used to study the metabolism of indeno[1,2,3-cd]pyrene (IND) induced by peroxynitrite. The metabolites were identified using high-performance liquid chromatography coupled with electro-spray ionization tandem mass spectrometry as OH-IND, IND-quinone and 2NO2-IND. By stopping the reaction at different stages, we discovered that IND was first transformed to IND-quinone and 2NO2-IND, which were then transformed to OH-IND. Mutation assays including Ames tests and cell transformation experiments showed enhancement of the mutagenicity after the activation by the peroxynitrite/Fe(III)porphyrin system. The results also showed that 2NO2-IND and IND-quinone played key roles in the mutagenicity of PAHs after metabolic activation.

Stability Shelf Life

Stable under recommended storage conditions.[Sigma-Aldrich; Safety Data Sheet for Indeno

Dates

Modify: 2023-08-15

Indeno[1,2,3-cd]pyrene and picene mediate actions via estrogen receptor α signaling pathway in in vitro cell systems, altering gene expression

Madeleine Böckers, Norbert W Paul, Thomas Efferth
PMID: 32251684   DOI: 10.1016/j.taap.2020.114995

Abstract

Currently, the environmental impact of ubiquitous plastic debris triggered quite some public attention. However, the global impact of microplastic on human health is by and large either unknown or neglected. By looking at the underlying biochemical mechanisms leading to the global health threat microplastic was discovered to carry persistent organic pollutants, such as polycyclic aromatic hydrocarbons (PAH), to marine life. The effect of microplastic-ingestion in the human body remains unfortunately somewhat elusive as of yet. For this reason, we screened for compounds binding to the human estrogen receptor α (ERα) and identified the PAH compounds indeno[1,2,3-cd]pyrene (Indpy) and picene (Pice) with a high binding affinity. We applied next generation sequencing to analyze the differentially expressed genes in MCF-7 cells after treatment with Indpy and Pice. We found 8 upregulated genes: ABCC5, CCNG2, CYP1A1, DDIT4, IER3, RUNX2, STC2, and SLC7A5 and 14 downregulated genes: ADORA1, CEBPB, CELSR2, CTSD, CXCL12, KRT19, PGR, PKIB, RARA, RET, SEMA3B, SIAH2, TFAP2C, and XBP1 induced by both ligands and associated with ESR1-regulation. The altered gene expression may influence cell proliferation and metastasis, favoring cancer development with a poor response to therapy. In addition, we confirmed the binding of Indpy and Pice to ERα using molecular docking and microscale thermophoresis. ERα activation was measured with ESR1-overexpressing HEK293 (HEK-ESR1) cells and confirmed for Indpy. In conclusion, we showed an ESR1-mediated influence of the PAH compounds Indpy and Pice on the gene expression pattern of MCF-7 cells, possibly also promoting breast cancer development in patients.


Absorption of blue light by cigarette smoke components is highly toxic for retinal pigmented epithelial cells

Corinne Zinflou, Patrick J Rochette
PMID: 30426163   DOI: 10.1007/s00204-018-2344-3

Abstract

Lesion to the retinal pigment epithelium (RPE) is a crucial event in the development of age-related macular degeneration (AMD), the leading cause of blindness in industrialized countries. Tobacco smoking and high-energy visible blue (HEV; 400-500 nm) light exposure are major environmental risk factors for AMD. Individually, they have been shown to cause damage to the RPE. Tobacco smoke contains toxic polycyclic aromatic hydrocarbons (PAH) that can accumulate in RPE and which absorb HEV light. It can thus be postulated that the interaction between both factors in RPE cells can have a synergic toxic effect to the RPE. To test this hypothesis, cultured human RPE cells (ARPE19) were treated with nanomolar concentrations of benzo[a]pyrene (BaP) or indeno[1,2,3-cd]pyrene (IcdP), then exposed to HEV light using an irradiation system that mimics the solar spectrum normally transmitted to the retina through the human ocular media. Using mitochondrial network morphology changes and key features of AMD-related RPE defects such as apoptotic cell death and oxidative stress, we demonstrate that a synergistic phototoxicity is generated when nanomolar concentrations (≤ 500 nM) of IcdP interact with sub-lethal amounts of HEV light. Indeed, we found IcdP to be at least 3000 times more toxic for RPE cells when irradiated with HEV light. This synergy translates into disruption of mitochondrial network, ROS enhanced accumulation and apoptosis of RPE cells. Our results underline an important interplay between two environmental risk factors involved in AMD progression and strongly indicate that IcdP, upon interaction with HEV light, may initiate the biological mechanisms underlying the association between cigarette smoking and AMD-related RPE degeneration.


PAH determination based on a rapid and novel gas purge-microsyringe extraction (GP-MSE) technique in road dust of Shanghai, China: Characterization, source apportionment, and health risk assessment

Xin Zheng, Yi Yang, Min Liu, Yingpeng Yu, John L Zhou, Donghao Li
PMID: 27037890   DOI: 10.1016/j.scitotenv.2016.03.124

Abstract

A novel cleanup technique termed as gas purge-microsyringe extraction (GP-MSE) was evaluated and applied for polycyclic aromatic hydrocarbon (PAH) determination in road dust samples. A total of 68 road dust samples covering almost the entire Shanghai area were analyzed for 16 priority PAHs using gas chromatography-mass spectrometry. The results indicate that the total PAH concentrations over the investigated sites ranged from 1.04μg/g to 134.02μg/g dw with an average of 13.84μg/g. High-molecular-weight compounds (4-6 rings PAHs) were significantly dominant in the total mass of PAHs, and accounted for 77.85% to 93.62%. Diagnostic ratio analysis showed that the road dust PAHs were mainly from the mixture of petroleum and biomass/coal combustions. Principal component analysis in conjunction with multiple linear regression indicated that the two major origins of road dust PAHs were vehicular emissions and biomass/fossil fuel combustions, which contributed 66.7% and 18.8% to the total road dust PAH burden, respectively. The concentration of benzo[a]pyrene equivalent (BaPeq) varied from 0.16μg/g to 24.47μg/g. The six highly carcinogenic PAH species (benz(a)anthracene, benzo(a)pyrene, benzo(b)fluoranthene, benzo(k)fluoranthene, dibenz(a,h)anthracene, and indeno(1,2,3-cd)pyrene) accounted for 98.57% of the total BaPeq concentration. Thus, the toxicity of PAHs in road dust was highly associated with high-molecular-weight compounds.


Characteristics of particulate-bound polycyclic aromatic hydrocarbons emitted from industrial grade biomass boilers

Xiaoyang Yang, Chunmei Geng, Xuesong Sun, Wen Yang, Xinhua Wang, Jianhua Chen
PMID: 26969542   DOI: 10.1016/j.jes.2015.09.010

Abstract

Polycyclic aromatic hydrocarbons (PAHs) are carcinogenic or mutagenic and are important toxic pollutants in the flue gas of boilers. Two industrial grade biomass boilers were selected to investigate the characteristics of particulate-bound PAHs: one biomass boiler retro-fitted from an oil boiler (BB1) and one specially designed (BB2) biomass boiler. One coal-fired boiler was also selected for comparison. By using a dilution tunnel system, particulate samples from boilers were collected and 10 PAH species were analyzed by gas chromatography-mass spectrometry (GC-MS). The total emission factors (EFs) of PAHs ranged from 0.0064 to 0.0380 mg/kg, with an average of 0.0225 mg/kg, for the biomass boiler emission samples. The total PAH EFs for the tested coal-fired boiler were 1.8 times lower than the average value of the biomass boilers. The PAH diagnostic ratios for wood pellets and straw pellets were similar. The ratio of indeno(1,2,3-cd)pyrene/[indeno(1,2,3-cd)pyrene+benzo(g,h,i)perylene] for the two biomass boilers was lower than those of the reference data for other burning devices, which can probably be used as an indicator to distinguish the emission of biomass boilers from that of industrial coal-fired boilers and residential stoves. The toxic potential of the emission from wood pellet burning was higher than that from straw pellet burning, however both of them were much lower than residential stove exhausts.


Distribution and Health Risk Assessment of Polycyclic Aromatic Hydrocarbons in Soil from a Typical Contaminated Urban Coking Sites in Shenyang City

Wei Hou, Le Zhang, Yue Li, Lihong Zhang, Shuxian Li, Lan Ji, Su Dan
PMID: 26508427   DOI: 10.1007/s00128-015-1677-3

Abstract

This study evaluated the level of PAH pollution in typical contaminated coking sites in Shenyang. Sixty surface soil samples were collected from an area of 1.3 × 10(5) m(2) polluted by PAHs. The concentrations, sources and possible health risks of 16 PAHs in the area were analyzed. The average content of Σ16 PAHs was 6.1 × 10(3) mg/kg. In oral intake, benzo(a)pyrene (BaP) presented the largest exposure risk (hazard quotient HQ = 1.17 × 10(-5)), followed by dibenz(a,h)anthracene (DbA) (HQ = 1.14 × 10(-5)). The non-carcinogenic hazard indices and carcinogenic risks of the PAHs were arranged in the order of BaP > DbA > benzo(b)fluoranthene (BbF) > benz(a)anthracene (BaA) > indeno(1,2,3-cd)pyrene (InP) > benzo(k)fluoranthene (BkF) > chrysene (Chr). Bap and DbA were the principal pollution sources, followed by BbF, BaA, InP, BkF and Nap successively. Oral intake was the main route of PAH entry into the human body.


Metabolic transformation of indeno[1,2,3-cd]pyrene and toxicities of its metabolites

Yunjing Luo, Shaohui Li, Yuanbin She, Rugang Zhong, Shufen Zhang, Xuejing An
PMID: 25374367   DOI: 10.1007/s00128-014-1411-6

Abstract

A porphyrin/peroxynitrite biomimetic system was used to study the metabolism of indeno[1,2,3-cd]pyrene (IND) induced by peroxynitrite. The metabolites were identified using high-performance liquid chromatography coupled with electro-spray ionization tandem mass spectrometry as OH-IND, IND-quinone and 2NO2-IND. By stopping the reaction at different stages, we discovered that IND was first transformed to IND-quinone and 2NO2-IND, which were then transformed to OH-IND. Mutation assays including Ames tests and cell transformation experiments showed enhancement of the mutagenicity after the activation by the peroxynitrite/Fe(III)porphyrin system. The results also showed that 2NO2-IND and IND-quinone played key roles in the mutagenicity of PAHs after metabolic activation.


A prominent air pollutant, Indeno[1,2,3-cd]pyrene, enhances allergic lung inflammation via aryl hydrocarbon receptor

Tzu-Hsuan Wong, Chon-Lin Lee, Hsiang-Han Su, Chin-Lai Lee, Chao-Chien Wu, Chin-Chou Wang, Chau-Chyun Sheu, Ruay-Sheng Lai, Sum-Yee Leung, Chi-Cheng Lin, Yu-Feng Wei, Chien-Jen Wang, Yu-Chun Lin, Hua-Ling Chen, Ming-Shyan Huang, Jeng-Hsien Yen, Shau-Ku Huang, Jau-Ling Suen
PMID: 29581487   DOI: 10.1038/s41598-018-23542-9

Abstract

Chronic exposure to ambient polycyclic aromatic hydrocarbons (PAHs) is associated with asthma, but its regulatory mechanisms remain incompletely defined. We report herein that elevated levels of urinary 1-hydroxypyrene, a biomarker of PAH exposure, were found in asthmatic subjects (n = 39) as compared to those in healthy subjects (n = 43) living in an industrial city of Taiwan, where indeno[1,2,3-cd]pyrene (IP) was found to be a prominent PAH associated with ambient PM
. In a mouse model, intranasal exposure of mice with varying doses of IP significantly enhanced antigen-induced allergic inflammation, including increased airway eosinophilia, Th2 cytokines, including IL-4 and IL-5, as well as antigen-specific IgE level, which was absent in dendritic cell (DC)-specific aryl hydrocarbon receptor (AhR)-null mice. Mechanistically, IP treatment significantly altered DC's function, including increased level of pro-inflammatory IL-6 and decreased generation of anti-inflammatory IL-10. The IP's effect was lost in DCs from mice carrying an AhR-mutant allele. Taken together, these results suggest that chronic exposure to environmental PAHs may pose a significant risk for asthma, in which IP, a prominent ambient PAH in Taiwan, was shown to enhance the severity of allergic lung inflammation in mice through, at least in part, its ability in modulating DC's function in an AhR-dependent manner.


Application of cinder gel-beads/reeds combination strategy for bioremediation of pyrene- and indeno(1,2,3-cd)pyrene-contaminated estuarine wetlands

Weijun Tian, Qing Liu, Ruying Huang, Xin Jin, Kaili Qiao
PMID: 26897584   DOI: 10.1007/s11356-016-6298-9

Abstract

Pseudomonas putida PYR1 and Acinetobacter baumannii INP1 isolated from Liaohe estuarine wetlands were entrapped in cinder beads to make cinder gel-beads. They were combined with reeds for bioremediation of pyrene- and indeno(1,2,3-cd)pyrene-contaminated estuarine wetlands. The results showed that the removal percentages of pyrene and indeno(1,2,3-cd)pyrene (69.2 and 89.8 % respectively) in 40 days using cinder gel-beads/reeds were obviously higher than those using cinder gel-beads(52.6 and 70.0 %) and reeds (33.5 and 78.6 %) alone, about four times those of the control (13.8 and 31.1 %). The removal efficiency of pyrene was in the order cinder gel-beads/reeds > cinder gel-beads > reeds > control, which was different from cinder gel-beads/reeds > reeds > cinder gel-beads > control of indeno(1,2,3-cd)pyrene. This result indicated that the functional mechanism to remove indeno(1,2,3-cd)pyrene with six benzene rings was different from that of pyrene. The synergistic effect of reeds and cinder gel-beads for indeno(1,2,3-cd)pyrene removal was weaker than that of pyrene. But the absorption and transformation of reeds with high efficiency were beneficial to indeno(1,2,3-cd)pyrene removal from wetlands. Additionally, microbial analysis with high-throughput sequencing presented that Gammaproteobacteria were dominant PAH-degrading groups in bioremediation with immobilized bacteria. This strategy can serve as a model system for the removal of more complex or structurally related organic compounds from contaminated sites.


Sources appointment and ecological risk assessment of polycyclic aromatic hydrocarbons (PAHs) in sediments of Erhai Lake, a low-latitude and high-altitude lake in southwest China

Yuan Hezhong, Zhang Enlou, Lin Qi, Wang Rong, Liu Enfeng
PMID: 26507728   DOI: 10.1007/s11356-015-5626-9

Abstract

Sixteen polycyclic aromatic hydrocarbons (PAHs) were analyzed from the surficial sediments in Erhai Lake, a plateau lake in China. The results showed that except for acenaphthylene (Ace) Ace and Dibenz(a,h)anthracene (DBA), the central region contained individual PAHs at concentrations lower than those in other lake regions. Total concentration of the PAHs (ΣPAHs) in the sediments from Erhai Lake ranged from 32.42 to 558.53 mg/kg with a mean value of 256.70 mg/kg. The maximum value of ΣPAHs was observed in the north region of the lake and more than 10-fold higher than the minimum values. Moreover, high molecular weight (HMW) PAHs, especially 5-ring PAHs, accounted for higher ratios up to 76 % relative to other PAHs compound in almost all sampling sites. Molecular diagnostic ratios including anthtacene (Ant)/(Ant + phenanthrene (Phe)), fluoranthene (Flt)/(Flt + pyrene (Pyr)), benz(a)anthracene (BaA)/(BaA + chrysene (Chr)), and indeno(1,2,3-cd)pyrene (IPY)/(IPY + benz(g,h,i)perylene (BPE)) were recorded at all sampling sites and indicated that the origin of PAHs in Erhai Lake was predominately pyrolytic. Furthermore, principal component analysis with component dominating by HMW PAHs showed that combustion origins were the primary contamination sources of PAHs in the sediments of Erhai Lake. Finally, ecological risk assessment indicated that the sediments from Erhai Lake are exposed to potential low risk for ΣPAHs, and the ecological risk decreases in the order of northern region > southern region > central region.


Enhanced biodegradation of pyrene and indeno(1,2,3-cd)pyrene using bacteria immobilized in cinder beads in estuarine wetlands

Ru-Ying Huang, Wei-Jun Tian, Qing Liu, Hui-Bo Yu, Xin Jin, Yang-Guo Zhao, Yu-Hang Zhou, Gong Feng
PMID: 26632525   DOI: 10.1016/j.marpolbul.2015.11.044

Abstract

Two strains (Pseudomonas taiwanensis PYR1 and Acinetobacter baumannii INP1) were isolated from PAH-contaminated Liaohe estuarine wetland using enrichment. The cells of PYR1 and INP1 were immobilized in cinder beads for pyrene and indeno(1,2,3-cd)pyrene biodegradation in wetland. Biodegradation of pyrene and indeno(1,2,3-cd)pyrene in soils from wetland was carried out in pots using free cells as well as those immobilized in cinder beads to ascertain the role of bioaugmentation. Supported by the cinder beads, the immobilized cells degraded 70.7% and 80.9% of pyrene and indeno(1,2,3-cd)pyrene respectively after 30 days. While the free cells degraded only 58.2% and 55.3%. Additionally, microbial analysis with high-throughput sequencing revealed the changes of microbial communities in soil without and with cinder beads immobilized with strains. The result indicated that Gammaproteobacteria were dominant PAH-degrading groups during bioaugmentation. This effective approach can be used to treat other PAH-contaminated wetlands by immobilizing different species of bacteria in cinder beads.


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